Succinylproline - 63250-32-8

Succinylproline

Catalog Number: EVT-247887
CAS Number: 63250-32-8
Molecular Formula: C9H13NO5
Molecular Weight: 215.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Succinylproline is a dipeptide composed of succinic acid linked to the amino acid proline. [] It plays a crucial role in scientific research, particularly in studying enzyme activity and specificity, as well as understanding metabolic pathways. [, , ]

Future Directions
  • Exploring the Therapeutic Potential of Enzyme Inhibitors: The identification of enzymes that utilize Succinylproline derivatives as substrates opens avenues for exploring the therapeutic potential of inhibiting these enzymes. [, , , ] For instance, inhibiting dipeptidyl peptidase IV is a therapeutic strategy for type 2 diabetes, and further research could investigate the potential of targeting other enzymes involved in Succinylproline metabolism for therapeutic benefit.

  • Developing Novel Succinylproline Derivatives: Designing and synthesizing novel Succinylproline derivatives with improved properties, such as enhanced stability or higher affinity for specific enzymes, can further expand their applications in research and diagnostics. [, ]

  • Investigating the Role of Succinylproline in Other Organisms: While Succinylproline's role in arginine biosynthesis is established in certain bacteria, further research could explore its potential involvement in other organisms, including humans. [] Understanding its metabolic fate and potential biological functions in different species could uncover novel physiological roles and potential therapeutic targets.

  • Utilizing Succinylproline Derivatives in Drug Delivery: The unique properties of Succinylproline derivatives, such as their ability to be cleaved by specific enzymes, could be exploited for targeted drug delivery. [, , , ] By conjugating drugs to Succinylproline-based carriers, researchers could potentially achieve targeted delivery to specific tissues or cells, enhancing therapeutic efficacy and minimizing off-target effects.

N-Succinyl-trialanine p-nitroanilide (Suc-(Ala)3-pNA)

Compound Description: Suc-(Ala)3-pNA is a synthetic peptide commonly used as a substrate to measure elastase activity. It consists of a succinyl group attached to a tripeptide of alanine, followed by p-nitroaniline. Interestingly, a hydrolase enzyme found in hog kidney cytosol, initially characterized by its ability to hydrolyze Suc-(Ala)3-pNA, was later identified as proline endopeptidase. [] This enzyme, capable of cleaving peptide bonds on the carboxyl side of proline residues, exhibits activity towards Suc-(Ala)3-pNA despite this compound lacking proline. []

Relevance: The presence of a succinyl group in both Suc-(Ala)3-pNA and succinylproline signifies a structural similarity. Additionally, both compounds are substrates for enzymes involved in proline metabolism, suggesting a shared relevance within this metabolic pathway. []

Succinylglycyl-L-proline 4-methylcoumaryl-7-amide (Suc-Gly-Pro-MCA)

Compound Description: Suc-Gly-Pro-MCA serves as a sensitive fluorogenic substrate for proline endopeptidase. [] This enzyme, also capable of hydrolyzing Suc-(Ala)3-pNA, demonstrates its characteristic proline cleavage activity with Suc-Gly-Pro-MCA. []

Relevance: The shared substrate specificity of proline endopeptidase for both Suc-Gly-Pro-MCA and succinylproline highlights their relatedness. The enzyme's preference for cleaving peptide bonds adjacent to proline residues links these compounds within the same enzymatic pathway. []

N-(Dibenzyloxyphosphinoyl)-L-alanyl-L-prolyl-L-proline

Compound Description: This peptide, an antihypertensive agent, acts as a hapten in affinity studies. [] Researchers synthesized an anionic affinophore by conjugating this peptide to poly-L-lysine, demonstrating its utility in separating hapten-specific antibodies. []

N2-Succinyl-L-ornithine

Compound Description: N2-Succinyl-L-ornithine is a key intermediate in the de novo arginine biosynthesis pathway found in Xanthomonads and Bacteroidetes. [] This pathway diverges from the canonical arginine biosynthesis pathway by utilizing succinylated intermediates instead of acetylated ones. []

Relevance: Both N2-Succinyl-L-ornithine and succinylproline share the succinyl group and are involved in amino acid metabolism. The involvement of succinylated intermediates in arginine biosynthesis in certain microorganisms suggests a potential link between these compounds and unique metabolic pathways. []

N2-Succinyl-l-glutamic acid 5-semialdehyde

Compound Description: N2-Succinyl-l-glutamic acid 5-semialdehyde is an intermediate in the arginine biosynthesis pathway. [] Its presence in urine can serve as a metabolic marker for arginine biosynthesis. []

Relevance: Both N2-Succinyl-l-glutamic acid 5-semialdehyde and succinylproline contain the succinyl group and are involved in amino acid metabolic pathways. The presence of N2-Succinyl-l-glutamic acid 5-semialdehyde as an arginine precursor suggests a potential connection with succinylproline through shared metabolic pathways. []

Succinyl-CoA

Compound Description: Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. [, ] Disrupting the TCA cycle, specifically by lowering succinyl-CoA levels, can enhance the production of certain metabolites, such as trans-4-hydroxyproline. []

Relevance: Succinyl-CoA serves as a precursor for succinylproline, establishing a direct metabolic link. The succinyl group in succinylproline originates from succinyl-CoA, highlighting its role in proline metabolism and its connection to the TCA cycle. [, ]

Succinate

Compound Description: Succinate is another important intermediate in the TCA cycle. [] It is formed from succinyl-CoA and subsequently converted to fumarate. [] Levels of succinate are affected by the activity of enzymes like succinyl-CoA synthetase (SUCOAS). []

Relevance: While structurally less similar to succinylproline compared to succinyl-CoA, succinate remains relevant due to its close metabolic relationship with succinyl-CoA within the TCA cycle. Manipulating succinate levels can indirectly influence the availability of succinyl-CoA, potentially impacting succinylproline formation. [, ]

Source

Succinylproline can be synthesized through chemical methods or derived from natural sources. It is often studied in the context of its biological effects, particularly in relation to its role in inhibiting certain enzymes and its potential therapeutic applications.

Classification

Succinylproline is categorized under peptides and amino acid derivatives. Its structure consists of a succinyl group attached to proline, making it a member of the broader class of succinylated amino acids.

Synthesis Analysis

Methods

The synthesis of succinylproline typically involves coupling reactions between proline and succinic anhydride or succinic acid. The process can be executed in various solvents under controlled conditions to optimize yield and purity.

Technical Details

  1. Reagents: Succinic anhydride, proline, and a coupling agent (e.g., dicyclohexylcarbodiimide) may be used.
  2. Reaction Conditions: The reaction usually occurs in an organic solvent such as dimethylformamide at room temperature or slightly elevated temperatures.
  3. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate succinylproline from unreacted materials and by-products.
Molecular Structure Analysis

Structure

Succinylproline has a unique molecular structure characterized by the presence of a succinyl group (a four-carbon dicarboxylic acid) linked to a proline residue. The chemical formula for succinylproline is C_7H_10N_2O_4.

Data

  • Molecular Weight: Approximately 174.17 g/mol.
  • Structural Features: Contains two carboxylic acid groups, contributing to its acidic properties.
Chemical Reactions Analysis

Reactions

Succinylproline can participate in various chemical reactions, particularly those involving peptide bond formation and hydrolysis. It may also act as an inhibitor for certain enzymes, affecting metabolic pathways.

Technical Details

  1. Peptide Bond Formation: Involves nucleophilic attack by the amino group of proline on the carbonyl carbon of the succinyl group.
  2. Hydrolysis: Under acidic or basic conditions, succinylproline can undergo hydrolysis to release proline and succinic acid.
Mechanism of Action

Process

Succinylproline's mechanism of action primarily involves its ability to inhibit specific enzymes, such as dipeptidases or proteases, which play critical roles in protein metabolism.

Data

  • Inhibition Studies: Research indicates that succinylproline can effectively inhibit enzyme activity at certain concentrations, which may lead to altered metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • pKa Values: Reflects its acidic nature due to the carboxylic groups; important for understanding its behavior in biological systems.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Succinylproline has several scientific applications:

  • Biochemical Research: Used as a tool to study enzyme inhibition and metabolic pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in treating conditions related to enzyme dysfunction.
  • Analytical Chemistry: Employed in chromatographic techniques for the separation and identification of peptides.
Enzymatic Synthesis and Biosynthetic Pathways

Role of Succinylproline in Microbial Arginine Biosynthesis

Succinylproline derivatives serve as critical intermediates in specialized microbial arginine biosynthesis pathways, particularly in anaerobic bacteria like Bacteroides fragilis. Unlike the canonical acetylated pathway found in Enterobacteriaceae, these organisms utilize a succinyl-dependent route for ornithine production, which precedes arginine formation. In this pathway, glutamate is converted to N-succinyl-L-ornithine via N-succinylglutamate semialdehyde, with the succinyl group donated by succinyl-CoA. This intermediate undergoes enzymatic carbamylation to form N-succinyl-L-citrulline, which is subsequently cleaved to yield L-arginine [2] [8].

The evolutionary divergence between succinyl- and acetyl-dependent pathways is significant:

  • Thermodynamic stability: Succinyl-CoA's thioester bond (−8.6 kJ/mol) provides greater energy for amide bond formation compared to acetyl-CoA (−7.1 kJ/mol), enhancing pathway efficiency under anaerobic conditions [6].
  • Substrate specificity: Enzymes in the succinyl pathway exhibit absolute specificity for succinylated intermediates, rejecting acetylated analogs due to steric and electrostatic differences in their active sites [2].
  • Microbial distribution: Genomic analyses reveal the succinyl pathway predominates in obligate anaerobes inhabiting nitrogen-limited environments like the human gut, where it constitutes up to 15% of arginine biosynthetic flux [8].

Table 1: Comparative Features of Microbial Arginine Biosynthesis Pathways

FeatureSuccinyl-Dependent PathwayAcetyl-Dependent Pathway
Key IntermediateN-succinyl-L-ornithineN-acetyl-L-ornithine
CoA DonorSuccinyl-CoA (ΔG°' = -8.6 kJ/mol)Acetyl-CoA (ΔG°' = -7.1 kJ/mol)
Primary HabitatAnaerobic environmentsAerobic environments
Representative OrganismsBacteroides fragilis, Clostridium spp.Escherichia coli, Salmonella spp.

Enzymatic Carbamylation of N-Succinyl-L-Ornithine: Structural and Mechanistic Insights

The carbamylation of N-succinyl-L-ornithine to N-succinyl-L-citrulline is catalyzed by a specialized N-succinyl-L-ornithine transcarbamylase (SOTC), distinct from classical ornithine transcarbamylases (OTCs). Structural studies of Bacteroides fragilis SOTC reveal a homotrimeric quaternary structure with each subunit featuring two domains: a carbamyl phosphate (CP)-binding domain and an N-succinyl-L-ornithine-binding domain. Key mechanistic insights include:

  • Catalytic residues: Aspartate-140 positions the substrate via hydrogen bonding, while Histidine-177 acts as a general base, deprotonating the ornithine ε-amino group for nucleophilic attack on carbamyl phosphate [2].
  • Substrate discrimination: Residue 90 (lysine in SOTC vs. glycine in acetyl-ornithine transcarbamylases) creates a deeper binding pocket that accommodates the larger succinyl moiety. Mutagenesis of this residue switches specificity from succinyl- to acetyl-ornithine [2].
  • Conformational dynamics: Upon substrate binding, the 120-loop undergoes a 15° rotation, sealing the active site and facilitating domain closure that positions the substrates within 3.5 Å for optimal catalysis [2].

The kinetic parameters of SOTC highlight its efficiency:

  • Km for N-succinyl-L-ornithine: 0.24 ± 0.03 mM
  • kcat: 12.5 ± 0.8 s−1
  • Catalytic proficiency (kcat/Km): 5.2 × 104 M−1s−1 [2]

This enzyme exhibits absolute specificity, showing no activity toward L-ornithine or N-acetyl-L-ornithine, underscoring its adaptation to the succinyl pathway [2].

Comparative Analysis of Succinylated vs. Acetylated Intermediates in Metabolic Pathways

Succinyl- and acetyl-based modifications of metabolic intermediates exhibit profound functional divergence despite chemical similarities:

Chemical and Energetic Properties

  • Charge modulation: Succinylation converts lysine's +1 charge to −1 at physiological pH, inducing conformational changes in enzymes. Acetylation neutralizes the positive charge but confers less dramatic electrostatic alterations [5] [6].
  • Thermodynamic drivers: Succinyl-CoA's higher group transfer potential (−8.6 kJ/mol vs. −7.1 kJ/mol for acetyl-CoA) enables more efficient amide bond formation in biosynthesis. This energy differential is critical in pathways like arginine synthesis where ATP conservation is essential [6].
  • Steric effects: The succinyl group adds 4.2 Å to the molecular radius compared to acetyl, potentially interfering with protein-protein interactions or catalytic sites [3].

Table 2: Metabolic Implications of Succinyl vs. Acetyl Modifications

PropertySuccinyl ModificationAcetyl Modification
Net Charge Change+1 to −1 (Δcharge = −2)+1 to 0 (Δcharge = −1)
Group Transfer Energy−8.6 kJ/mol−7.1 kJ/mol
Enzymatic RegulationSirtuin 5 (SIRT5) desuccinylaseSirtuin 1-3 deacetylases
Metabolic PathwaysTCA cycle, ketogenesis, arginine biosynthesisGlycolysis, chromatin remodeling

Biological Functions

  • Metabolic flux control: In Staphylococcus aureus, 75% of succinylated lysines are also acetylation sites, indicating cross-talk between modifications. Succinylation of glyceraldehyde-3-phosphate dehydrogenase enhances glycolytic flux 2.3-fold, while acetylation has negligible effects [4] [6].
  • Enzyme kinetics: Succinylation of mitochondrial trifunctional protein (TFP) reduces fatty acid β-oxidation by 40% due to steric hindrance of substrate binding. Conversely, acetylation of malate dehydrogenase increases activity by 25% through subtle conformational shifts [3] [9].
  • Pathway specialization: The succinyl arginine pathway demonstrates nitrogen conservation advantages; its intermediates retain both carboxyl groups of succinate for eventual urea recycling, whereas acetylated intermediates release acetate as waste [8].

Proteomic Cross-Talk

Global analyses reveal that succinylation preferentially targets mitochondrial enzymes (78% of modified proteins), while acetylation dominates in cytosolic and nuclear compartments. This compartmentalization aligns with the mitochondrial localization of succinyl-CoA synthesis. In vancomycin-intermediate S. aureus (VISA), quantitative proteomics identified 3,260 succinylation sites versus 7,935 acetylation sites, with only 12% overlap, indicating distinct regulatory roles [4] [9].

Table 3: Proteomic Comparison of Succinylation and Acetylation in VISA Staphylococcus aureus

ParameterSuccinylomeAcetylome
Total Modified Sites3,2607,935
Modified Proteins799 (26.7% of proteome)1,710 (57.2% of proteome)
Overlap (Co-modified)240 sites (7.4%)-
Top Metabolic TargetsTCA cycle enzymes (83%), ribosomal proteins (67%)Glycolysis (72%), transcription machinery (65%)

Properties

CAS Number

63250-32-8

Product Name

Succinylproline

IUPAC Name

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

NEBOPDYAXPDYHQ-LURJTMIESA-N

SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

methyl2-amino-4-methylpentanoatehydrochloride;6322-53-8;MethylL-leucinatehydrochloride;SBB003738;L-leucinemethylester;methyl2-azanyl-4-methyl-pentanoatehydrochloride;2-amino-4-methylpentanoicacidmethylesterhydrochloride;H-DL-Leu-Ome-HCl;MethylL-leucinateHCl;L-Leucine,hydrochloride;AC1MJ1QK;ACMC-209m4m;ACMC-209ox7;AC1Q3BV3;H-DL-Leu-OMehydrochloride;SCHEMBL355415;CTK8B3449;MolPort-002-497-761;NSC32110;EINECS231-375-0;ANW-42539;KM0720;NSC-32110;NSC522233;NSC522846

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O

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